2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide
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Overview
Description
Compounds like this typically belong to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a sulfur atom connected to two oxygen atoms (double-bonded) and one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of the indole ring, the introduction of the sulfonyl group, and the attachment of the fluorophenyl group . The exact synthesis process would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a sulfonyl group, and a fluorophenyl group. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the sulfonyl group might be susceptible to nucleophilic attack, or the indole ring might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors , suggesting that this compound might interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. Generally, compounds with an indole nucleus can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with indole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c24-17-6-3-5-16(11-17)15-31(29,30)22-13-27(21-10-2-1-9-20(21)22)14-23(28)26-19-8-4-7-18(25)12-19/h1-13H,14-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQXZNILHYPAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)F)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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